molecular formula C48H48N8Zn B3425133 Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine CAS No. 39001-65-5

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine

Cat. No.: B3425133
CAS No.: 39001-65-5
M. Wt: 802.3 g/mol
InChI Key: XWOSAEWCOSVNDP-UHFFFAOYSA-N
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Description

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine: is a synthetic macrocyclic compound belonging to the phthalocyanine family. It is known for its chemical stability, thermal resistance, and unique optical properties. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metals and its excellent photophysical properties .

Mechanism of Action

Target of Action

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnTTBPc) is a type of phthalocyanine, a class of compounds that are known for their strong absorption in the near-infrared region of the electromagnetic spectrum . The primary targets of ZnTTBPc are light-absorbing molecules in photovoltaic devices and sensors .

Mode of Action

ZnTTBPc interacts with its targets by absorbing light and then re-emitting it, a process known as fluorescence . This interaction results in changes in the electronic state of the molecule, which can be harnessed for various applications .

Biochemical Pathways

, it does play a role in the pathway of light absorption and emission in photovoltaic devices and sensors. The absorbed light energy can be used to generate electricity in photovoltaic cells or trigger a response in sensors .

Pharmacokinetics

Its optical absorption properties are crucial for its function .

Result of Action

The molecular and cellular effects of ZnTTBPc’s action are most evident in its applications. For instance, in photovoltaic cells, the absorption and re-emission of light by ZnTTBPc can be used to generate an electric current . In sensors, changes in the fluorescence of ZnTTBPc can be used to detect the presence of certain substances .

Action Environment

The action, efficacy, and stability of ZnTTBPc can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances . For example, ZnTTBPc is stable to water and air but can react with methyl esters or butyric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine typically involves the cyclotetramerization of substituted phthalonitriles in the presence of a zinc salt. The reaction is usually carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide (DMF). The reaction can be catalyzed by a base such as sodium or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the zinc ion, which can act as a catalyst or reactant .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of zinc phthalocyanine oxides, while substitution reactions can introduce various functional groups onto the phthalocyanine ring .

Comparison with Similar Compounds

Properties

CAS No.

39001-65-5

Molecular Formula

C48H48N8Zn

Molecular Weight

802.3 g/mol

IUPAC Name

zinc;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C48H48N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2

InChI Key

XWOSAEWCOSVNDP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2]

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2]

Origin of Product

United States

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